

# 4-Bromopyrene: A Technical Health and Safety Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromopyrene**

Cat. No.: **B044933**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for **4-Bromopyrene** from your supplier before handling this chemical.

## Introduction

**4-Bromopyrene** (CAS No. 1732-26-9) is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula  $C_{16}H_9Br$ .<sup>[1]</sup> It serves as a key intermediate in the synthesis of various organic compounds, including Acepyrene.<sup>[2]</sup> Given its chemical structure as a brominated PAH, **4-Bromopyrene** warrants careful handling and a thorough understanding of its potential health and safety hazards. This guide provides an in-depth overview of the available safety information, toxicological data based on its chemical class, and recommended handling procedures to ensure laboratory safety.

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Bromopyrene** is classified with the following hazards:

Table 1: GHS Classification of **4-Bromopyrene**<sup>[1]</sup>

| Hazard Class                                           | Category | Hazard Statement                                             | Pictogram                                                                                  | Signal Word |
|--------------------------------------------------------|----------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------|
| Serious Eye Damage/Eye Irritation                      | 1        | H318: Causes serious eye damage                              |  alt text | Danger      |
| Hazardous to the aquatic environment, long-term hazard | 4        | H413: May cause long lasting harmful effects to aquatic life | None                                                                                       | None        |

#### Primary Hazards:

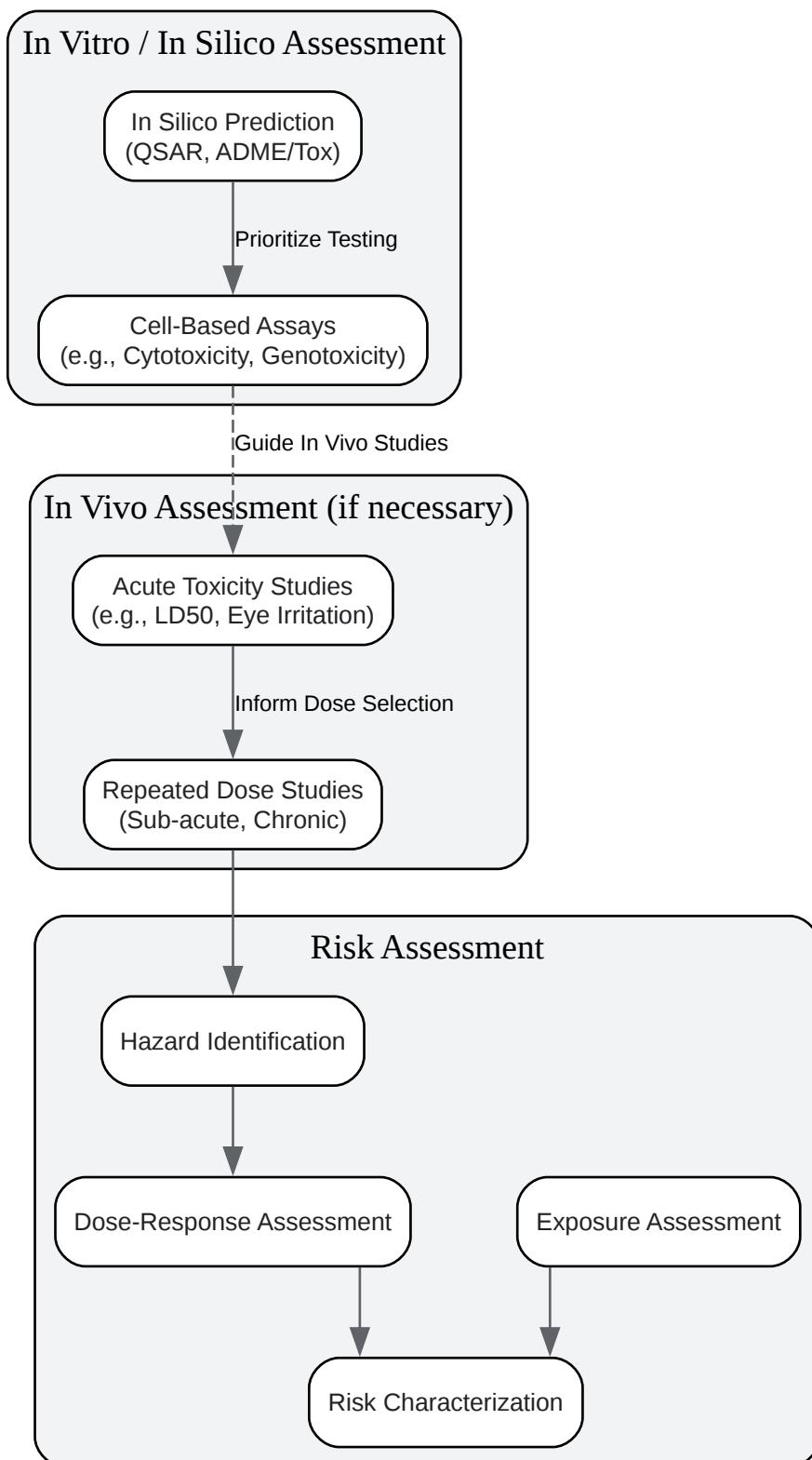
- Corrosive to eyes: Direct contact can cause serious, potentially irreversible, eye damage.[\[1\]](#)
- Environmental Hazard: It is expected to be persistent in the aquatic environment and may cause long-term adverse effects.[\[1\]](#)
- Potential for skin and respiratory irritation: As with many halogenated hydrocarbons, there is a potential for skin and respiratory irritation upon contact or inhalation.

## Toxicological Information

Specific quantitative toxicological data for **4-Bromopyrene**, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not readily available in the public domain. Therefore, the toxicological profile is largely inferred from its chemical class (brominated PAHs) and GHS classification.

## Predicted Toxicological Profile

- Acute Toxicity: While no specific data exists for **4-Bromopyrene**, PAHs as a class are known to have varying degrees of acute toxicity. Given the GHS classification, it is prudent to handle **4-Bromopyrene** with care to avoid acute effects, particularly severe eye damage.
- Genotoxicity and Carcinogenicity: Halogenated PAHs are a class of compounds that can exhibit carcinogenic properties.[\[3\]](#) Many PAHs require metabolic activation to exert their


genotoxic effects, often through the formation of DNA adducts.[3][4] Studies on pyrene and its derivatives have shown that they can induce DNA damage, especially upon exposure to light (phototoxicity).[5][6]

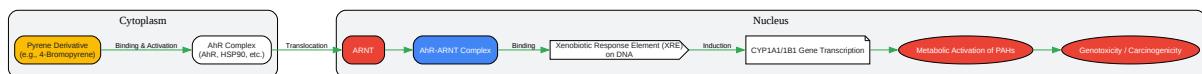
- Mechanism of Action: Pyrene and its derivatives have been shown to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism.[7][8] Activation of AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), which are involved in the metabolic activation of PAHs to their more toxic and carcinogenic forms.[8]

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **4-Bromopyrene** are not available. However, standardized OECD guidelines are followed for assessing the toxicity of new chemical substances. Below is a generalized workflow for such an assessment.

## Generalized Experimental Workflow for Chemical Toxicity Assessment




[Click to download full resolution via product page](#)

Caption: Generalized workflow for chemical toxicity assessment.

## Signaling Pathways

While specific signaling pathways affected by **4-Bromopyrene** have not been elucidated, the mechanism of action for pyrene and its derivatives generally involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

## Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Generalized AhR signaling pathway for PAHs.

## Safe Handling and Storage

Given the known hazards and potential for unknown toxicity, strict adherence to safety protocols is essential when handling **4-Bromopyrene**.

Table 2: Recommended Handling and Storage Procedures

| Aspect                              | Recommendation                                                                                                                                                                                                                                                                                          |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Engineering Controls                | Handle in a well-ventilated area, preferably in a chemical fume hood.                                                                                                                                                                                                                                   |
| Personal Protective Equipment (PPE) | <ul style="list-style-type: none"><li>- Eye Protection: Chemical safety goggles or a face shield are mandatory.</li><li>- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).</li><li>- Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.</li></ul> |
| Hygiene Measures                    | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.                                                                                                                                                                       |
| Storage                             | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.                                                                                                                                                   |
| Spill and Disposal                  | In case of a spill, avoid dust formation. Collect spilled material with an inert absorbent and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.                                                                                |

## First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures                                                                                                                                                                                 |
|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye Contact    | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.                                          |
| Skin Contact   | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation     | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.                              |
| Ingestion      | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.                                                                      |

## Conclusion

While specific toxicological data for **4-Bromopyrene** is limited, its classification as a substance that causes serious eye damage and its structural similarity to other potentially carcinogenic polycyclic aromatic hydrocarbons necessitate a cautious approach. Researchers, scientists, and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. Further research is warranted to fully elucidate the toxicological profile and biological effects of **4-Bromopyrene**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromopyrene | C16H9Br | CID 3014036 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 4-bromopyrene | 1732-26-9 [chemicalbook.com]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 4. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 5. mdpi.com [[mdpi.com](https://mdpi.com)]
- 6. Effect of co-existing biologically relevant molecules and ions on DNA photocleavage caused by pyrene and its derivatives - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. iehpc.gdut.edu.cn [[iehpc.gdut.edu.cn](https://iehpc.gdut.edu.cn)]
- To cite this document: BenchChem. [4-Bromopyrene: A Technical Health and Safety Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044933#health-and-safety-information-for-4-bromopyrene>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)